![molecular formula C12H16BFO4 B1438789 [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid CAS No. 1311146-36-7](/img/structure/B1438789.png)
[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid
Descripción general
Descripción
[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C12H16BFO4 and a molecular weight of 254.06 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives, including this compound, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid acts as an organoboron reagent . The reaction involves the transmetalation of the organoboron reagent to a palladium complex, followed by a reductive elimination step that forms the carbon-carbon bond .
Biochemical Pathways
It’s worth noting that boronic acids and their derivatives have been used in the synthesis of various bioactive compounds . For instance, 5-fluoro-2-oxindole derivatives, which are potential α-glucosidase inhibitors, have been synthesized using similar compounds . α-Glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition can help control postprandial hyperglycemia .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
As part of the suzuki–miyaura coupling reaction, this compound contributes to the formation of carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water is a known issue . Additionally, the Suzuki–Miyaura coupling reaction, in which this compound is used, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of conditions, potentially enhancing the versatility of this compound in synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid typically involves the reaction of 5-fluoro-2-(oxan-2-ylmethoxy)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halides such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . Its unique structure allows for the exploration of new drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers . Its ability to form stable bonds with various substrates makes it valuable in material science .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid is unique due to its fluorine atom and oxan-2-ylmethoxy group , which provide distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c14-9-4-5-12(11(7-9)13(15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJYABYGSCBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)
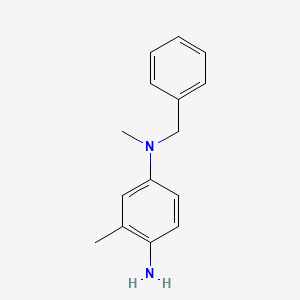
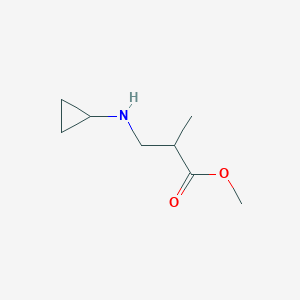
![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)
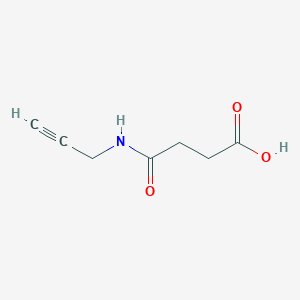

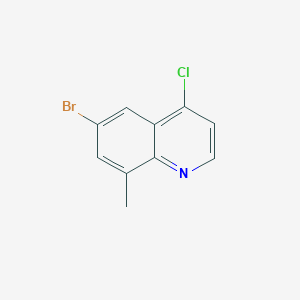
![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)
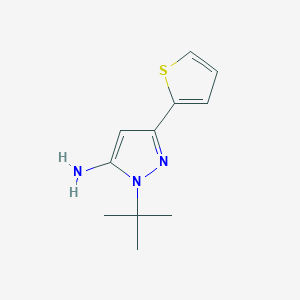
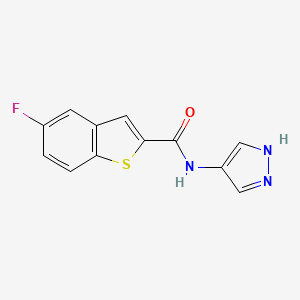
![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)

